5-Pentyl-1,2-oxazole-3-carboxylic acid
Description
Properties
CAS No. |
89967-39-5 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
5-pentyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-2-3-4-5-7-6-8(9(11)12)10-13-7/h6H,2-5H2,1H3,(H,11,12) |
InChI Key |
WCZXKMNWORSJGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=NO1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Pentyl 1,2 Oxazole 3 Carboxylic Acid and Its Derivatives
Established Cyclization Reactions for 1,2-Oxazole Ring Formation
The formation of the 1,2-oxazole ring is the foundational step in synthesizing the target molecule. The choice of reaction pathway often dictates the strategy for introducing the pentyl and carboxylic acid moieties.
The construction of the 5-pentyl-1,2-oxazole scaffold is most directly achieved by selecting precursors that already contain the required carbon skeleton. Two principal precursor-based methods are widely employed.
The first method is the cyclocondensation of a β-dicarbonyl compound with hydroxylamine (B1172632) . nih.gov For the synthesis of a 5-pentyl substituted isoxazole (B147169), a suitable precursor is a 1,3-dicarbonyl compound where one of the carbonyl groups is adjacent to the pentyl chain. An example precursor would be ethyl 3-oxooctanoate . The reaction with hydroxylamine hydrochloride proceeds via initial formation of an oxime at one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. mdpi.com
The second major route is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne . nih.govresearchgate.net This powerful and highly regioselective reaction is one of the most effective methods for isoxazole formation. nih.gov To generate the 5-pentyl-1,2-oxazole core, a nitrile oxide derived from a pentyl-containing precursor is required. Hexanal (B45976) oxime can be converted in situ to pentylnitrile oxide using an oxidizing agent like N-chlorosuccinimide (NCS) or through dehydration. core.ac.uk This dipole then reacts with a suitable alkyne dipolarophile to form the ring. For instance, reaction with acetylene (B1199291) would yield 5-pentylisoxazole.
| Cyclization Method | Key Precursors | General Reaction | Reference |
|---|---|---|---|
| Cyclocondensation | β-Dicarbonyl (e.g., ethyl 3-oxooctanoate), Hydroxylamine (NH₂OH) | R-CO-CH₂-CO-R' + NH₂OH → Isoxazole Ring + 2H₂O | nih.gov |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide (from Aldoxime), Alkyne | R-C≡N⁺-O⁻ + R'-C≡C-R'' → Isoxazole Ring | nih.gov |
When using unsymmetrical 1,3-dicarbonyl compounds, such as ethyl 3-oxooctanoate, controlling the regioselectivity of the cyclization is critical. The reaction with hydroxylamine can, in principle, yield two different regioisomers. The nucleophilic attack of the hydroxylamine's nitrogen can occur at either of the two distinct carbonyl carbons.
Attack at the ketone carbonyl (C3 of the octanoate (B1194180) chain) followed by cyclization onto the ester carbonyl would lead to an ester of 5-pentyl-3-hydroxy-1,2-oxazole .
Attack at the ester carbonyl followed by cyclization onto the ketone carbonyl is less favorable but would lead to the isomeric 3-pentyl-5-hydroxy-1,2-oxazole derivative.
Reaction conditions such as pH and temperature can influence the outcome, as differences in reactivity between the ketone and ester carbonyls can be exploited. rsc.org Generally, the ketone carbonyl is more electrophilic and reacts preferentially with the amine group of hydroxylamine.
In contrast, the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is typically highly regioselective . mdpi.comacs.org Frontier Molecular Orbital (FMO) theory explains this selectivity, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the orientation. For the reaction between pentylnitrile oxide and an alkyne bearing an electron-withdrawing group (like an ester), the reaction reliably produces the 3,5-disubstituted isoxazole, where the substituent from the alkyne is at the 5-position and the substituent from the nitrile oxide is at the 3-position. mdpi.com However, to obtain the desired 5-pentyl-3-carboxy product, the functionalities on the precursors must be reversed.
Strategies for Functional Group Introduction and Modification
With the core ring structure established, specific strategies are needed to ensure the correct placement of the pentyl and carboxylic acid groups.
The most straightforward and common strategy for incorporating the pentyl side chain at the C-5 position is to begin the synthesis with a precursor that already contains this alkyl group in the correct location.
From 1,3-Diketones: Using a precursor like octane-2,4-dione in a cyclocondensation with hydroxylamine would lead to 3-methyl-5-pentyl-1,2-oxazole. To obtain the desired substitution pattern for the final product, a β-ketoester such as ethyl 3-oxooctanoate is a more appropriate starting material.
From 1,3-Dipolar Cycloaddition: In this approach, the pentyl group must be part of the dipolarophile (the alkyne). The reaction would involve a nitrile oxide precursor for the C-3 carboxylic acid (e.g., derived from glyoxylic acid oxime) and a pentyl-substituted alkyne, such as 1-heptyne . The cycloaddition of these two components would regioselectively yield the ester of 5-pentyl-1,2-oxazole-3-carboxylic acid.
The introduction of the carboxylic acid group at the C-3 position is typically accomplished through an indirect, precursor-based approach, as direct carboxylation of a pre-formed isoxazole ring at C-3 is challenging.
The predominant indirect method involves carrying a precursor functional group, most commonly an ester, through the cyclization reaction, which is then hydrolyzed in a final step. nih.gov
Cycloaddition Approach: The most widely used method for synthesizing 3-carboxyisoxazoles involves the 1,3-dipolar cycloaddition between a nitrile oxide and an acetylenic ester, such as ethyl propiolate . google.com To synthesize the target molecule, pentylnitrile oxide (generated in situ from hexanal oxime) is reacted with ethyl propiolate. This reaction forms ethyl 5-pentyl-1,2-oxazole-3-carboxylate .
Saponification: The resulting ester is then hydrolyzed to the carboxylic acid. This is typically achieved under basic conditions, for example, by stirring with lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water or methanol/water. google.com
| Step | Reactants | Intermediate/Product | Key Conditions | Reference |
|---|---|---|---|---|
| 1. Nitrile Oxide Generation | Hexanal oxime, N-chlorosuccinimide (NCS) | Pentylnitrile oxide | In situ generation in an organic solvent | core.ac.uk |
| 2. Cycloaddition | Pentylnitrile oxide, Ethyl propiolate | Ethyl 5-pentyl-1,2-oxazole-3-carboxylate | Typically room temperature or mild heating | google.com |
| 3. Hydrolysis (Saponification) | Ethyl 5-pentyl-1,2-oxazole-3-carboxylate, NaOH or LiOH | This compound | Aqueous base in an alcohol or THF solvent | google.com |
Direct carboxylation methods for heterocycles exist but are less common for the C-3 position of isoxazoles.
Catalytic Approaches in Oxazole (B20620) Carboxylic Acid Synthesis
Various catalytic systems have been developed to improve the efficiency, selectivity, and environmental footprint of isoxazole synthesis. These can be applied to the key ring-forming reactions.
Copper Catalysis: Copper(I) salts are frequently used to catalyze the 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes, particularly in one-pot procedures where the nitrile oxide is generated in situ. organic-chemistry.org This method is highly efficient and proceeds under mild conditions.
Iron Catalysis: Fe(II)-catalyzed isomerization reactions have been reported for the synthesis of isoxazole-4-carboxylic acid derivatives from 4-acyl-5-alkoxyisoxazoles. nih.govresearchgate.netacs.org While this specific reaction yields a different regioisomer, it highlights the utility of iron catalysts in rearranging isoxazole precursors.
Organocatalysis: Simple organic molecules can also catalyze the formation of isoxazole derivatives. For instance, citric acid and 4-(dimethylamino)pyridine (DMAP) have been used to promote the three-component reaction between aldehydes, β-keto esters, and hydroxylamine to form isoxazol-5(4H)-ones. researchgate.netorientjchem.org
Green Catalysis and Conditions: To align with the principles of green chemistry, syntheses have been developed using recyclable catalysts or environmentally benign solvents. Amine-functionalized cellulose (B213188) has been used as a heterogeneous catalyst for isoxazol-5(4H)-one synthesis. mdpi.com Furthermore, deep eutectic solvents (DES) and ultrasonic irradiation have been employed to accelerate reactions and improve yields, often under solvent-free or aqueous conditions. mdpi.comcore.ac.uk
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers powerful tools for the formation of isoxazole rings, often proceeding with high efficiency and selectivity. rsc.org These methods frequently involve the reaction of alkynes with isoxazoles, which act as masked 1,3-dicarbonyl equivalents, to construct various nitrogen-containing heterocycles. rsc.org While specific examples detailing the synthesis of this compound via this route are not prevalent in the reviewed literature, the general applicability of these methods to substituted isoxazoles suggests their potential. For instance, copper-catalyzed [3+2] cycloaddition reactions between terminal alkynes and in situ generated nitrile oxides are a common strategy, although they typically yield 3,5-disubstituted isoxazoles. nih.gov The regioselectivity can be a challenge, but the use of specific copper catalysts can favor the desired isomer. nih.gov
A notable copper-catalyzed approach involves the one-pot oxidation and cyclization of propargylamines. This method utilizes CuCl to mediate the intramolecular cyclization of in-situ formed oximes, leading to the regioselective formation of isoxazoles. acs.orgnih.govresearchgate.net This strategy has proven effective for a range of 5-substituted and 3,5-disubstituted isoxazoles. acs.orgnih.govresearchgate.net
| Catalyst | Reactants | Product Type | Reference |
| Copper(I) chloride | Propargylamines | 5-substituted and 3,5-disubstituted isoxazoles | acs.orgnih.govresearchgate.net |
| Copper catalysts | Terminal alkynes, Nitrile oxides | 3,5-disubstituted isoxazoles | nih.gov |
| Copper/Alumina nanocomposite | Terminal alkynes, Hydroxyimidoyl chlorides | 3,5-disubstituted isoxazoles | nih.gov |
Metal-Free Synthetic Protocols
In an effort to develop more sustainable and cost-effective synthetic routes, a variety of metal-free protocols for isoxazole synthesis have been established. rsc.org A prominent metal-free method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. rsc.orgresearchgate.net This reaction can be carried out under microwave irradiation or using ultrasonication to accelerate the reaction rate. rsc.org For instance, the reaction of in situ generated ethoxycarbonyl formonitrile oxide with alkynes under microwave conditions yields ester-functionalized isoxazoles. rsc.org
Another metal-free approach involves the synthesis of 3,4,5-trisubstituted isoxazoles in water under mild basic conditions via a [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds like β-ketoesters. nih.govolemiss.edu This method is environmentally friendly and proceeds rapidly at room temperature. nih.gov Additionally, a novel metal-free tandem Csp3–H bond functionalization of ketones and 1,3-dipolar cycloaddition has been developed, where nitrile oxides are generated from the reaction of methyl ketones with tert-butyl nitrite. acs.org
| Method | Reactants | Key Features | Reference |
| 1,3-Dipolar Cycloaddition | Nitrile oxides, Alkynes | Microwave-assisted, Metal-free | rsc.org |
| [3+2] Cycloaddition | Nitrile oxides, 1,3-Dicarbonyls | Aqueous medium, Mild conditions | nih.govolemiss.edu |
| Tandem Csp3–H Functionalization/Cycloaddition | Methyl ketones, tert-Butyl Nitrite, Alkynes | Metal-free, Forms 3-acyl-isoxazoles | acs.org |
Emerging and Sustainable Synthetic Techniques
Recent advancements in synthetic chemistry have introduced innovative and sustainable techniques for the synthesis of isoxazole derivatives, including photochemical methods, flow chemistry, multicomponent reactions, and oxidative cyclizations.
Photochemical and Photoinduced Cycloaddition Methods
Photochemical reactions offer a unique and sustainable pathway for the synthesis and transformation of isoxazoles. vapourtec.com The photoisomerization of isoxazoles, typically requiring UV light, can lead to the formation of oxazoles through a key acyl azirine intermediate. nih.govacs.org More direct photochemical syntheses of isoxazoles have also been explored. For instance, a continuous flow photochemical process can generate ketenimines from trisubstituted isoxazoles, which are valuable intermediates for other heterocycles. acs.org
Photoinduced cycloaddition reactions represent a powerful tool for constructing complex molecular architectures. mdpi.comnih.gov A photoflow-mediated [3+2] cycloaddition between diazo compounds and nitriles has been developed for a streamlined synthesis of oxazoles. nih.gov While this example focuses on oxazoles, the principles of photoinduced cycloaddition are applicable to isoxazole synthesis as well, often involving the generation of reactive intermediates under mild conditions. nih.gov
Flow Chemistry Applications in Oxazole Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering advantages such as improved safety, efficiency, and scalability. researchgate.net The synthesis of trisubstituted isoxazoles has been successfully demonstrated in a multistep flow process, telescoping oximation, chlorination, and cycloaddition reactions. researchgate.net This approach allows for precise control over reaction parameters and can accommodate different starting materials with modifications to the reaction sequence. researchgate.net
Continuous flow systems have also been employed for the synthesis of isoxazoles from alkynes and acid chlorides, involving a Friedel–Crafts acylation followed by an azide (B81097) conjugate addition and a photochemical–thermal reaction sequence. acs.org This integrated flow system enables the safe handling of potentially hazardous intermediates like organic azides. acs.org Furthermore, flow synthesis of oxadiazoles, a related heterocycle, has been achieved using an iodine-mediated oxidative cyclization in a heated packed-bed reactor, demonstrating the versatility of flow chemistry for heterocycle synthesis. nih.gov
| Technique | Key Steps | Advantages | Reference |
| Multistep Flow Synthesis | Oximation, Chlorination, Cycloaddition | Telescoped process, High efficiency | researchgate.net |
| Integrated Flow System | Friedel–Crafts acylation, Azide addition, Photochemical/thermal reaction | Safe handling of intermediates, Rapid conversion | acs.org |
Multicomponent Reaction Strategies for Oxazole Derivatives
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a single synthetic operation. researchgate.net Several MCRs have been developed for the synthesis of isoxazole derivatives. A one-pot, three-component reaction of aldehydes, β-ketoesters (like methyl acetoacetate), and hydroxylamine hydrochloride has been used to synthesize substituted isoxazoles. researchgate.netnih.gov Green and eco-friendly variations of this reaction have been reported using fruit juices as natural catalysts. researchgate.netnih.gov
Another MCR strategy involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes to afford 5-amino-isoxazole-4-carbonitriles in good yields. nih.gov These reactions are often carried out in deep eutectic solvents, further enhancing their green credentials. nih.gov Ultrasound-assisted multicomponent reactions have also been employed to synthesize a variety of isoxazole derivatives, including 3,5-disubstituted isoxazole secondary sulfonamides and 3,5-disubstituted isoxazole-sulfonates, often with reduced reaction times and improved yields. mdpi.com
| Reaction Type | Reactants | Catalyst/Conditions | Reference |
| Three-component | Aldehydes, β-ketoesters, Hydroxylamine hydrochloride | Fruit juice (e.g., Cocos nucifera L. juice) | researchgate.netnih.gov |
| Three-component | Malononitrile, Hydroxylamine hydrochloride, Aldehydes | Deep eutectic solvent (K2CO3/glycerol) | nih.gov |
| Five-component | Hydroxylamine hydrochloride, Aldehydes, Primary amines, Propargyl bromide, Saccharin | CaCl2/K2CO3, Ultrasound | mdpi.com |
Oxidative Cyclization Reactions
Oxidative cyclization reactions provide a direct and efficient route to isoxazole and isoxazoline (B3343090) heterocycles. nsf.gov Hypervalent iodine reagents are frequently employed as oxidants in these transformations. nsf.gov For example, the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes can be catalyzed by hypervalent iodine(III) species to produce polycyclic isoxazole derivatives in high yields. mdpi.com The reaction proceeds through the in situ generation of a hydroxy(aryl)iodonium tosylate as the active catalytic species. mdpi.com
A facile one-pot strategy for isoxazole synthesis involves the oxidation of propargylamines to the corresponding oximes, followed by a copper(I)-mediated intramolecular cyclization. acs.orgnih.gov This method offers a straightforward pathway to a variety of isoxazole cores with good functional group tolerance. acs.orgnih.gov
Chemical Reactivity and Transformation Pathways of 5 Pentyl 1,2 Oxazole 3 Carboxylic Acid
Electrophilic Substitution Reactions on the 1,2-Oxazole Ring
Electrophilic substitution on the isoxazole (B147169) ring is generally considered a challenging transformation due to the inherent electron-deficient nature of the aromatic system. fao.org However, the presence of activating substituents can facilitate such reactions.
For isoxazoles, electrophilic aromatic substitution is known to preferentially occur at the C4 position. acs.orgnih.gov This selectivity is attributed to the relative stability of the Wheland intermediate formed during the reaction. Attack at C4 allows for the delocalization of the positive charge without disrupting the N-O bond, which is energetically more favorable compared to attack at other positions. While less common, substitution at C5 can also occur, particularly when the C4 position is blocked or when directed by certain substituents. unifi.it
The reactivity of the isoxazole ring in 5-Pentyl-1,2-oxazole-3-carboxylic acid towards electrophiles is modulated by its substituents. The pentyl group at the C5 position is an alkyl group, which acts as a weak electron-donating group through an inductive effect. This electron-donating nature increases the electron density of the ring, thereby activating it towards electrophilic attack compared to an unsubstituted isoxazole.
Nucleophilic Substitution Reactions on the 1,2-Oxazole Ring
Nucleophilic substitution on the isoxazole ring is generally infrequent and typically necessitates the presence of a good leaving group, such as a halogen, at the substitution site. researchgate.net The electron-deficient character of the ring makes it susceptible to nucleophilic attack, but the lack of a suitable leaving group in the parent heterocycle prevents direct substitution.
In cases where a leaving group is present, the C5 and C3 positions of the isoxazole ring are the most susceptible to nucleophilic attack. This is due to the significant partial positive charge induced by the adjacent electronegative oxygen and nitrogen atoms. For instance, studies on 3,5-disubstituted isoxazoles have shown that a leaving group at the C5 position can be displaced by various nucleophiles. cdnsciencepub.com Similarly, functionalization at the C3 position can also render it susceptible to nucleophilic attack.
For this compound itself, direct nucleophilic substitution on the ring is unlikely due to the absence of a suitable leaving group. However, transformation of the carboxylic acid into a better leaving group could potentially enable nucleophilic substitution at the C3 position. It is also worth noting that strong nucleophiles can lead to ring-opening reactions, a common reactivity pathway for isoxazoles that can compete with or dominate over substitution. unifi.itmdpi.com
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group at the C3 position is a versatile functional handle that allows for a variety of chemical transformations to generate derivatives of this compound.
The carboxylic acid can be readily converted into a range of derivatives, including esters, amides, and anhydrides, using standard synthetic methodologies. These transformations are crucial for modifying the compound's physicochemical properties and for creating a library of related molecules for further investigation.
Esterification: The formation of esters from this compound can be achieved through several established methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. fao.org This two-step process is often milder and more efficient.
Amidation: The synthesis of amides from this compound can be accomplished by direct condensation with an amine using a coupling agent. nih.govrsc.orgucl.ac.uk Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). As with esterification, conversion to the acyl chloride followed by reaction with an amine is also a highly effective method for amide formation. libretexts.org The reactivity of the amino group in some isoxazole derivatives can be low, and specific conditions may be required for efficient coupling. nih.govnih.gov
Anhydride Formation: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides can be formed by reacting the carboxylic acid with an acyl chloride or another activated carboxylic acid derivative.
The following table summarizes common derivatization reactions of the carboxylic acid moiety:
| Derivative | Reagents and Conditions |
| Esters | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat |
| 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) 2. Alcohol (R'-OH), Base (e.g., Pyridine) | |
| Amides | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC), +/- HOBt |
| 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) 2. Amine (R'R''NH) | |
| Anhydrides | Dehydrating Agent (e.g., P₂O₅), Heat |
Decarboxylation Mechanisms and Applications
The decarboxylation of isoxazole-3-carboxylic acids, including the 5-pentyl derivative, is a significant transformation that typically proceeds under thermal conditions. The mechanism is influenced by the electronic nature of the isoxazole ring, which can stabilize the intermediates formed upon loss of carbon dioxide.
Mechanistic Insights: The decarboxylation of isoxazole-3-carboxylic acids is believed to proceed through a zwitterionic intermediate, which is formed by the protonation of the ring nitrogen by the carboxylic acid proton. This is followed by the elimination of CO2 to yield an anion, which is then protonated to give the final decarboxylated product. Studies on analogous compounds like 6-nitrobenzisoxazole-3-carboxylic acid have shown that the reaction rate is sensitive to solvent polarity and the presence of micelles, indicating the involvement of charged intermediates. acs.org For simpler isoxazoles, such as 5-methylisoxazole-3-carboxylic acid, the process involves the loss of carbon dioxide to form 5-methylisoxazole. researchgate.net The pentyl group at the C5 position of the title compound is not expected to significantly alter this fundamental mechanism, though it may influence reaction kinetics due to steric and electronic effects.
Applications: Decarboxylation serves as a key step in synthetic sequences where the isoxazole-3-carboxylic acid moiety is used as a directing or activating group, and its subsequent removal is desired. This strategy is employed to synthesize various substituted isoxazoles that might be otherwise difficult to access. The reaction can be carried out in aprotic polar solvents like N,N-dimethylformamide, sometimes with an organic acid catalyst, at elevated temperatures. google.com
Table 1: Decarboxylation Conditions for Isoxazole Carboxylic Acids
| Substrate | Conditions | Product | Reference |
|---|---|---|---|
| 5-Methylisoxazole-3-carboxylic acid | Heating | 5-Methylisoxazole | researchgate.net |
| 6-Nitrobenzisoxazole-3-carboxylic acid | Aqueous micellar solutions, heating | 6-Nitrobenzisoxazole | acs.org |
| Heterocyclic Carboxylic Acids (General) | N,N-Dimethylformamide, Organic Acid Catalyst, 85-150 °C | Decarboxylated Heterocycle | google.com |
Conversion to Acid Chlorides and other Activated Forms
The carboxylic acid group of this compound can be readily converted into more reactive derivatives, such as acid chlorides, which are valuable intermediates for further functionalization.
Acid Chloride Formation: The most common method for converting carboxylic acids to acid chlorides involves treatment with thionyl chloride (SOCl₂). libretexts.orgatlas.org This reaction typically proceeds by stirring the carboxylic acid in neat or dissolved thionyl chloride, often at reflux. commonorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the resulting acyl chloride. chemguide.co.uk Other reagents like oxalyl chloride ((COCl)₂) with a catalytic amount of DMF, or phosphorus(V) chloride (PCl₅), are also effective. commonorganicchemistry.comchemguide.co.uk
Other Activated Forms: Beyond acid chlorides, carboxylic acids can be activated in situ using modern reagents. For instance, stable triflylpyridinium reagents can activate the carboxylic acid to form a highly reactive acylpyridinium salt. acs.orgnih.gov This intermediate can then be trapped by various nucleophiles. This method avoids the isolation of sensitive acyl chlorides and allows for one-pot transformations. nih.gov
Table 2: Reagents for Activation of Carboxylic Acids
| Reagent | Activated Intermediate | Typical Conditions | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Acid Chloride (R-COCl) | Neat or in solvent, reflux | libretexts.orgcommonorganicchemistry.comchemguide.co.uk |
| Oxalyl Chloride ((COCl)₂) / DMF | Acid Chloride (R-COCl) | DCM, Room Temperature | commonorganicchemistry.com |
| Phosphorus(V) Chloride (PCl₅) | Acid Chloride (R-COCl) | Cold reaction | chemguide.co.uk |
| Triflylpyridinium Reagent / DMAP | Acylpyridinium Salt | In situ formation | acs.orgnih.gov |
Cycloaddition Reactions of the 1,2-Oxazole Ring System
The 1,2-oxazole ring, despite its aromatic character, can participate in cycloaddition reactions, most notably acting as a diene component in Diels-Alder reactions. wikipedia.org This reactivity provides a powerful tool for the synthesis of other heterocyclic systems. thieme-connect.com
Role of the Oxazole (B20620) as a Diene in Diels-Alder Reactions
The Diels-Alder reaction of oxazoles, often referred to as the Kondrat'eva pyridine (B92270) synthesis, involves the [4+2] cycloaddition of the oxazole ring with a dienophile, such as an alkene or alkyne. thieme-connect.comresearchgate.net The initial cycloadduct is a bicyclic intermediate containing an oxygen bridge. wikipedia.org This intermediate is often unstable and undergoes subsequent transformations, typically losing water or another small molecule, to form a substituted pyridine ring. wikipedia.orgresearchgate.net
The reactivity of the oxazole diene is influenced by its substituents and reaction conditions. Electron-donating groups on the oxazole ring and electron-withdrawing groups on the dienophile generally accelerate the reaction. The reaction can also be facilitated by the addition of Brønsted or Lewis acids, which activate the oxazole by protonating or coordinating to the ring nitrogen, making it more electron-deficient and lowering the activation energy of the cycloaddition. nih.govacs.org This approach has been utilized in the synthesis of complex molecules, including analogues of vitamin B6. researchgate.net
Ring-Opening and Rearrangement Phenomena
The 1,2-oxazole ring is susceptible to ring-opening and rearrangement reactions, particularly under thermal or photochemical conditions. These transformations often proceed through highly reactive intermediates and lead to the formation of isomeric structures.
Mechanistic Investigations of Thermal Rearrangements (e.g., Cornforth Rearrangement Implications)
While the classical Cornforth rearrangement involves the thermal isomerization of 4-acyloxazoles, the underlying mechanistic principles are relevant to the stability and reactivity of other substituted oxazoles. wikipedia.org The key step in the Cornforth rearrangement is a thermally induced electrocyclic ring opening of the oxazole to form a nitrile ylide intermediate. wikipedia.orgchem-station.com This intermediate then undergoes a rearrangement before cyclizing to form an isomeric oxazole. wikipedia.org
For the 1,2-oxazole system, thermal or photochemical stress can also lead to ring-opening. The cleavage of the weak N-O bond is a common pathway, leading to intermediates like vinyl nitrenes or other reactive species that can rearrange to form different products. For example, some isoxazole derivatives are known to rearrange into 1,3-oxazines or other heterocyclic systems. The specific pathway and final product are highly dependent on the substitution pattern of the isoxazole ring and the reaction conditions. Thermal rearrangements of complex heterocyclic systems containing a pyridine fused to another ring have been observed to proceed in DMSO at elevated temperatures. mdpi.comnih.gov Such phenomena highlight the potential for the this compound scaffold to undergo complex, structure-altering transformations under energetic conditions.
Computational and Theoretical Investigations of 5 Pentyl 1,2 Oxazole 3 Carboxylic Acid
Quantum Chemical Studies Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method used in quantum chemistry to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used tool for predicting molecular properties because it offers a good balance between accuracy and computational cost. DFT calculations are pivotal in understanding the intrinsic properties of a molecule like 5-Pentyl-1,2-oxazole-3-carboxylic acid.
The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest possible energy. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.
Conformational analysis is particularly important for this molecule due to the flexible pentyl chain. Different rotational positions (conformers) of this chain can lead to different energy states. Computational methods can explore these various conformations to identify the global minimum energy structure, which is the most likely conformation to be observed under experimental conditions.
Table 1: Predicted Optimized Geometrical Parameters for the this compound Core Structure (Note: These are representative values for a substituted oxazole-carboxylic acid core and may not reflect the exact parameters for the specified molecule, as detailed experimental or computational data is not publicly available.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | ||
| O1-N2 | 1.42 Å | |
| N2-C3 | 1.31 Å | |
| C3-C4 | 1.45 Å | |
| C4-C5 | 1.35 Å | |
| C5-O1 | 1.36 Å | |
| C3-C(OOH) | 1.48 Å | |
| Bond Angles | ||
| C5-O1-N2 | 109.0° | |
| O1-N2-C3 | 106.0° | |
| N2-C3-C4 | 115.0° | |
| C3-C4-C5 | 105.0° | |
| C4-C5-O1 | 105.0° |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. libretexts.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. youtube.com The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. libretexts.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org A large gap indicates higher kinetic stability and lower chemical reactivity.
Table 2: Illustrative Frontier Orbital Energies for this compound (Note: These values are hypothetical and serve to illustrate the concept. Actual values would be obtained from specific DFT calculations.)
| Parameter | Energy (eV) |
| E(HOMO) | -6.85 |
| E(LUMO) | -1.75 |
| Energy Gap (ΔE) | 5.10 |
From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters provide a more quantitative understanding than FMO analysis alone.
Chemical Potential (μ): This measures the escaping tendency of electrons from a system. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2.
Global Hardness (η): This parameter quantifies the resistance of a molecule to change its electron configuration. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω): This index measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Table 3: Predicted Global Reactivity Descriptors for this compound (Note: These values are calculated from the illustrative data in Table 2.)
| Reactivity Descriptor | Formula | Calculated Value |
| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.30 eV |
| Global Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.55 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 3.62 eV |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted onto the molecule's electron density surface.
Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions would be expected around the oxygen atoms of the carboxylic acid group and the nitrogen and oxygen atoms of the oxazole (B20620) ring.
Blue Regions (Positive Potential): These areas are electron-deficient and are favorable sites for nucleophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential.
Green Regions (Neutral Potential): These areas have a near-zero potential, typically found over nonpolar regions like the pentyl chain.
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. semanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.
For this compound, an MD simulation could:
Explore the full range of conformations of the flexible pentyl side chain in a solution, revealing how it folds and moves.
Analyze the interactions between the molecule and solvent molecules (e.g., water). This includes studying the formation and lifetime of hydrogen bonds between the carboxylic acid group and water, which is crucial for understanding its solubility.
Simulate how the molecule might aggregate or interact with other molecules in solution. semanticscholar.org
Molecular Docking and Ligand-Target Interaction Analysis (Methodological Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to drug discovery for predicting the binding mode and affinity of a potential drug molecule within the active site of a target protein.
If this compound were to be investigated as a potential enzyme inhibitor, the methodological steps for a docking analysis would be:
Preparation of the Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained. The ligand, this compound, is built and its geometry is optimized.
Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the protein's binding site.
Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to understand the key intermolecular interactions.
For this molecule, the analysis would focus on:
Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with amino acid residues in the active site.
Hydrophobic Interactions: The five-carbon pentyl chain would likely engage in hydrophobic or van der Waals interactions with nonpolar residues.
π-π Stacking: The oxazole ring could potentially form π-π stacking interactions with aromatic amino acids like phenylalanine, tyrosine, or tryptophan in the binding site. nih.gov
This detailed interaction analysis provides a structural hypothesis for the molecule's biological activity and can guide the design of new analogues with improved potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in the rational design of new therapeutic agents. For a scaffold such as this compound, QSAR studies would aim to establish a mathematical correlation between the structural features of a series of related compounds and their biological activities. This approach is instrumental in predicting the activity of novel derivatives, thereby prioritizing synthetic efforts towards more potent compounds.
A typical QSAR study for derivatives of this compound would involve the generation of a dataset of analogues with varying substituents on the isoxazole (B147169) core or modifications to the pentyl chain. The biological activity of these compounds against a specific target would be experimentally determined. Subsequently, a wide array of molecular descriptors, encompassing electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule.
Through statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a QSAR model is constructed. The robustness and predictive power of the model are rigorously validated using internal and external validation techniques. For instance, studies on other isoxazole derivatives have yielded statistically significant models. In an analysis of isoxazole derivatives as farnesoid X receptor (FXR) agonists, both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models demonstrated strong predictive ability, with CoMFA showing a q² of 0.664 and an r² of 0.960, and CoMSIA yielding a q² of 0.706 and an r² of 0.969. nih.gov Similarly, a 2D QSAR analysis of ([biphenyloxy]propyl)isoxazoles against coxsackievirus B3 resulted in models with high correlation coefficients (R² = 0.84-0.99). nih.gov
For this compound derivatives, a hypothetical QSAR model might be developed to explore their potential as, for example, xanthine (B1682287) oxidase inhibitors. nih.gov The model's quality would be assessed using key statistical parameters, as illustrated in the hypothetical table below.
Table 1: Hypothetical QSAR Model Validation Statistics for this compound Derivatives
| Parameter | Value | Description |
|---|---|---|
| r² | 0.92 | Coefficient of determination for the training set. |
| q² | 0.75 | Cross-validated correlation coefficient (Leave-One-Out). |
| r²_pred | 0.85 | Predictive r-squared for the external test set. |
| F-value | 120.5 | Fischer's F-test value, indicating statistical significance. |
| p-value | < 0.0001 | Probability value, indicating the significance of the model. |
The insights derived from such a model would guide the rational design of new analogues. For example, the model might indicate that increasing the hydrophobicity of the alkyl chain at the 5-position enhances activity, or that introducing specific electronegative groups on the isoxazole ring is beneficial. nih.gov These findings allow for a more focused and efficient drug discovery process.
Pharmacophore Modeling for the Design of New Chemical Entities
Pharmacophore modeling is another powerful in-silico tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. researchgate.net This model serves as a 3D query for screening virtual libraries to discover new chemical entities with potentially similar or improved activity. The isoxazole scaffold is a common feature in many biologically active compounds and has been the subject of pharmacophore modeling studies. researchgate.neteurekaselect.com
For this compound, a pharmacophore model could be developed based on a set of active analogues or from the crystal structure of the compound bound to its biological target. The key pharmacophoric features would likely include a hydrogen bond acceptor (the carboxylic acid group), a hydrogen bond donor (the carboxylic acid proton), and a hydrophobic region (the pentyl chain). The isoxazole ring itself can contribute with hydrogen bond acceptors (the nitrogen and oxygen atoms). nih.gov
For instance, in a study of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as xanthine oxidase inhibitors, molecular docking revealed key interactions, including hydrogen bonds formed by the oxygen atom of the isoxazole ring. nih.gov A pharmacophore model for this compound would abstract these features into a 3D spatial arrangement.
The generated pharmacophore model can then be used to screen large compound databases to identify novel molecules that match the model's features, even if they possess different core structures. This approach facilitates scaffold hopping and the discovery of new intellectual property.
Table 2: Illustrative Pharmacophore Features for a Hypothetical this compound-Based Inhibitor
| Feature | Type | Vector/Location | Importance |
|---|---|---|---|
| HBA 1 | Hydrogen Bond Acceptor | Carboxylate Oxygen 1 | High |
| HBA 2 | Hydrogen Bond Acceptor | Carboxylate Oxygen 2 | High |
| HBD 1 | Hydrogen Bond Donor | Carboxylic Acid Hydrogen | High |
| HYD 1 | Hydrophobic | Terminal of Pentyl Chain | Medium |
| HBA 3 | Hydrogen Bond Acceptor | Isoxazole Nitrogen | Medium |
| HBA 4 | Hydrogen Bond Acceptor | Isoxazole Oxygen | Low |
This model provides a simplified yet powerful representation of the key molecular interactions required for biological activity, guiding the design of new chemical entities with desired pharmacological profiles. The integration of pharmacophore modeling with other computational methods like QSAR and molecular docking can significantly accelerate the drug discovery and development pipeline. researchgate.net
Synthetic Applications and Further Derivatization of 5 Pentyl 1,2 Oxazole 3 Carboxylic Acid
Utility as a Synthetic Building Block for Complex Molecules
The inherent reactivity of the isoxazole (B147169) ring and the functionality of the carboxylic acid group make 5-pentyl-1,2-oxazole-3-carboxylic acid and its derivatives key intermediates in the assembly of elaborate chemical structures, particularly fused heterocyclic systems.
Incorporation into Fused Heterocyclic Systems
The isoxazole moiety can act as a foundation upon which other rings are built, a strategy known as ring annulation. This typically involves converting the carboxylic acid or another part of the molecule into a reactive functional group that can participate in a cyclization reaction. For instance, derivatives of 5-alkyl-1,2-oxazoles are used to synthesize fused systems like isoxazolo[5,4-b]pyridines and isoxazolo[4,5-d]pyrimidines. nih.govresearchgate.netajgreenchem.comchalcogen.ro
The general approach involves starting with an isoxazole that has a reactive handle, often an amino group, positioned on the ring. While this compound does not possess this feature directly, it can be converted into a suitable precursor. A plausible, though not widely cited, synthetic route would involve the conversion of the C-3 carboxylic acid to an amide, followed by a Hofmann or Curtius rearrangement to yield a 3-amino-5-pentylisoxazole. This amino derivative can then undergo condensation and cyclization with various reagents to form fused bicyclic systems.
Examples of such transformations starting from related amino-isoxazoles include:
Isoxazolo[5,4-b]pyridines: These can be formed through multicomponent reactions involving a 5-aminoisoxazole, an active methylene (B1212753) compound like malononitrile, and an aldehyde or glyoxal (B1671930) derivative. nih.gov Microwave-assisted syntheses in water have been developed, representing a green chemistry approach to these scaffolds.
Isoxazolo[4,5-d]pyrimidines: These systems can be prepared from precursors such as 4-amino-3-oxo-isoxazolidine-5-carboxylic acid amide, which cyclize to form the fused pyrimidinone ring. chalcogen.ro
These fused heterocycles are of significant interest due to their diverse biological activities. researchgate.netajgreenchem.com
Scaffold Diversification Through Side-Chain Modifications
Direct and selective chemical modification of the C-5 pentyl side chain of this compound is a synthetically demanding task that is not extensively documented. The reactivity of C-H bonds in a simple alkyl chain is low, making selective functionalization difficult without affecting other parts of the molecule.
Most synthetic efforts focus on modifying the more reactive sites: the heterocyclic ring itself or the carboxylic acid function. While methods for direct C-H activation at the C-5 position of the isoxazole ring have been developed to introduce aryl groups, these methods typically apply to an unsubstituted C-5 position rather than an existing alkyl chain. nih.gov Therefore, diversification of the scaffold is more commonly achieved by building analogs with different C-5 substituents from the outset, rather than by post-synthetic modification of the pentyl group.
Design and Synthesis of Structurally Related 1,2-Oxazole-3-carboxylic Acid Analogs
A key strategy in medicinal chemistry is the systematic synthesis of analogs to optimize biological activity and physicochemical properties. The this compound scaffold is well-suited for such diversification at all three of its main components: the C-5 side chain, the C-4 position of the ring, and the C-3 carboxylic acid.
Systematic Variations of the Pentyl Substituent at C-5
The identity of the substituent at the C-5 position is typically determined during the initial synthesis of the isoxazole ring. One of the most common methods for constructing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne, or the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound.
In the latter approach, the C-5 substituent is derived from the 1,3-dicarbonyl starting material. To synthesize this compound, one would typically start with a derivative of octane-2,4-dione. By substituting this with other 1,3-dicarbonyls, a wide variety of analogs with different C-5 substituents can be produced. This allows for the exploration of how changes in the size, lipophilicity, and electronic properties of the C-5 group affect biological activity.
| Starting 1,3-Dicarbonyl (Derivative) | Resulting C-5 Substituent |
| Octane-2,4-dione | Pentyl |
| Pentane-2,4-dione | Methyl |
| 1-Phenylbutane-1,3-dione | Phenyl |
| Heptane-2,4-dione | Butyl |
| 1-Cyclohexylbutane-1,3-dione | Cyclohexyl |
This approach has been used to create libraries of 5-substituted isoxazoles for screening as enzyme inhibitors and other biologically active agents.
Introduction of Substituents at the C-4 Position of the Oxazole (B20620) Ring
The C-4 position of the isoxazole ring provides another valuable site for modification. Introducing substituents at this position can be achieved either by incorporating them from the start of the synthesis or by post-synthetic modification of the pre-formed ring.
One effective method for post-synthetic modification involves the direct halogenation of the isoxazole ring, followed by a transition-metal-catalyzed cross-coupling reaction. For example, a 3,5-disubstituted isoxazole can be iodinated at the C-4 position using N-iodosuccinimide (NIS). google.com The resulting 4-iodoisoxazole (B1321973) is a versatile intermediate that can undergo Suzuki coupling reactions with various boronic acids to introduce a wide range of aryl or heteroaryl substituents at the C-4 position. google.com
| Reagent 1 | Reagent 2 | C-4 Substituent Introduced |
| N-Iodosuccinimide (NIS) | - | Iodine |
| 4-Iodoisoxazole intermediate | Phenylboronic acid | Phenyl |
| 4-Iodoisoxazole intermediate | Thiophene-2-boronic acid | 2-Thienyl |
| 4-Iodoisoxazole intermediate | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |
| 4-Iodoisoxazole intermediate | Pyridine-3-boronic acid | 3-Pyridyl |
This strategy allows for the late-stage diversification of a common intermediate, which is highly efficient for creating chemical libraries.
Chemical Modifications of the Carboxylic Acid Group (e.g., isosteric replacements, prodrug design principles)
The carboxylic acid group at the C-3 position is a critical feature, often involved in binding to biological targets. However, its acidic nature can also lead to poor membrane permeability and rapid metabolism. Therefore, modifying this group is a common strategy to improve pharmacokinetic properties.
Ester and Amide Formation: The carboxylic acid can be readily converted into esters and amides using standard organic chemistry techniques.
Esters are typically formed via Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. chemguide.co.uklibretexts.org
Amides are most commonly synthesized by first activating the carboxylic acid, for example by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. libretexts.orgmasterorganicchemistry.com Alternatively, peptide coupling reagents such as HATU or HBTU can be used to directly form the amide bond from the carboxylic acid and amine. commonorganicchemistry.comgrowingscience.com
Isosteric Replacements: A more advanced strategy is to replace the entire carboxylic acid group with a bioisostere—a different functional group with similar physical and chemical properties that can maintain biological activity. The most common carboxylic acid isostere is the 1H-tetrazole ring. chalcogen.ronih.gov The tetrazole group has a similar pKa and planar structure to a carboxylic acid, allowing it to mimic its interactions with biological targets. chalcogen.ro
The synthesis of a 3-(1H-tetrazol-5-yl)-1,2-oxazole generally proceeds from the corresponding nitrile. The carboxylic acid of the parent compound would first be converted to a primary amide, which is then dehydrated to the 3-cyano-5-pentyl-1,2-oxazole. This nitrile can then undergo a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide, often with a Lewis or Brønsted acid catalyst, to form the tetrazole ring. ajgreenchem.comchalcogen.roorganic-chemistry.org
| Modification | Reagents | Resulting Functional Group | Purpose |
| Esterification | Methanol, H₂SO₄ | Methyl Ester | Prodrug, increased lipophilicity |
| Amidation | SOCl₂, then Benzylamine | N-Benzylamide | Scaffold diversification, alter H-bonding |
| Amide Coupling | Aniline, HATU, DIPEA | N-Phenylamide | Scaffold diversification, alter H-bonding |
| Isosteric Replacement | 1. SOCl₂, NH₃; 2. P₂O₅; 3. NaN₃ | 1H-Tetrazole | Bioisostere, improve metabolic stability |
These modifications provide chemists with a broad toolkit to fine-tune the properties of the lead compound, enhancing its potential as a therapeutic agent or chemical probe.
Contribution to Advanced Methodologies in Heterocyclic Chemical Synthesis: The Role of this compound Remains Underexplored
The broader class of isoxazole carboxylic acids is recognized for its utility in organic synthesis. These compounds serve as versatile intermediates, with the isoxazole ring acting as a stable, yet reactive, scaffold. The carboxylic acid functionality provides a convenient handle for a variety of chemical transformations, including amide bond formations, esterifications, and conversions to other functional groups, thereby enabling the construction of more complex molecular architectures.
Methodologies such as multi-component reactions (MCRs), which allow for the efficient assembly of complex molecules from simple starting materials in a single step, are frequently employed for the synthesis of diverse heterocyclic libraries. Carboxylic acids are often key components in these reactions. For instance, a novel visible-light-induced three-component reaction has been reported for the construction of complex 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, various carboxylic acids, and nitriles. nih.gov This highlights the potential for carboxylic acid-bearing heterocycles to participate in advanced, catalyst-free synthetic transformations.
Furthermore, the regioselective synthesis of isoxazole derivatives, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, demonstrates the tunability of the isoxazole core to produce amino acid-like building blocks for applications in areas like DNA-encoded libraries. nih.gov Such strategies underscore the importance of substituted isoxazoles in generating molecular diversity.
However, the specific contributions of This compound to these advanced synthetic fields remain speculative in the absence of direct research. The influence of the 5-pentyl group on reaction outcomes, its potential to direct regioselectivity in further transformations, or its utility in creating specific scaffolds for targeted applications has not been systematically investigated or reported.
While the isoxazole moiety is a recognized pharmacophore and a valuable component in the synthesis of complex natural products and pharmaceuticals, the specific role of the 5-pentyl variant in pioneering new synthetic routes or contributing to diversity-oriented synthesis is an area that awaits exploration by the scientific community. The lack of published data, including detailed research findings and data tables on its derivatization and application, prevents a comprehensive analysis of its contribution to advanced methodologies in heterocyclic chemical synthesis at this time.
Future Research Directions in 5 Pentyl 1,2 Oxazole 3 Carboxylic Acid Chemistry
Discovery of Novel Synthetic Pathways and Mechanistic Insights
Future research into the synthesis of 5-Pentyl-1,2-oxazole-3-carboxylic acid should focus on the development of more efficient, sustainable, and versatile synthetic methodologies. While classical methods for isoxazole (B147169) synthesis, such as the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or the 1,3-dipolar cycloaddition of alkynes with nitrile oxides, are established, there is considerable room for innovation. nih.govsphinxsai.comresearchgate.net
Promising areas for exploration include one-pot multicomponent reactions that could construct the isoxazole ring with the desired pentyl and carboxylic acid functionalities in a single, streamlined process from simple starting materials. acs.org For instance, a one-pot reaction involving a terminal alkyne, an aldehyde, molecular iodine, and hydroxylamine has been shown to produce 3,5-disubstituted isoxazoles with high regioselectivity. acs.org Adapting such methods to incorporate a pentyl group and a precursor to the carboxylic acid could be a fruitful avenue.
Furthermore, the use of green chemistry principles, such as ultrasound-assisted synthesis or the use of deep eutectic solvents, could lead to more environmentally benign routes. nih.govmdpi.com Ultrasound has been shown to accelerate isoxazole synthesis and improve yields. mdpi.com
Mechanistic studies will be crucial to underpin these new synthetic methods. A deeper understanding of the reaction pathways, including the potential for stepwise versus concerted mechanisms in cycloaddition routes, can inform the optimization of reaction conditions to favor the desired product. rsc.org For example, electrochemical methods are emerging for isoxazoline (B3343090) synthesis, and investigations into their applicability for isoxazole formation and the associated radical-mediated mechanisms could open up new synthetic possibilities. nih.gov Detailed kinetic and computational studies will be invaluable in elucidating these mechanisms. nih.gov
Development of Highly Regioselective and Stereoselective Transformations
The synthesis of this compound inherently requires control over regioselectivity to ensure the correct placement of the pentyl and carboxylic acid groups at the C5 and C3 positions, respectively. Future research should aim to develop synthetic methods that offer unambiguous regiochemical outcomes. Many existing methods for producing 3,5-disubstituted isoxazoles already demonstrate high regioselectivity. acs.orgorganic-chemistry.orgrsc.org For example, copper(I)-catalyzed cycloadditions of terminal acetylenes and nitrile oxides are known to be highly regioselective. nih.govorganic-chemistry.org Future work could focus on expanding the substrate scope and functional group tolerance of these reactions to accommodate the specific functionalities of this compound and its precursors.
While the core isoxazole ring is achiral, the introduction of chiral centers in the pentyl chain or in subsequent derivatization of the carboxylic acid group would necessitate the development of stereoselective transformations. Future research could explore the use of chiral catalysts or auxiliaries to control the stereochemistry of reactions involving this scaffold.
Expansion of Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions and understanding the properties of molecules. For this compound, future research should increasingly leverage computational modeling to guide synthetic efforts and predict reactivity.
Density Functional Theory (DFT) can be employed to investigate the electronic structure and geometries of reactants, transition states, and products for potential synthetic routes. nih.govnih.govresearchgate.net This can provide insights into reaction mechanisms and help in the rational design of catalysts and reaction conditions to improve yields and selectivity. nih.govnih.gov DFT studies have been used to understand the molecular properties and reactivity of other isoxazole derivatives, and applying these methods to the target compound is a logical next step. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models, while often used in the context of biological activity, can also be adapted to predict chemical properties and reactivity. nih.govmdpi.comresearchgate.netingentaconnect.com By building QSAR models based on a library of related isoxazole derivatives, it may be possible to predict various physicochemical properties of this compound and its potential derivatives, aiding in their design for specific applications.
Investigations into Structure-Reactivity Relationships
Studies could focus on the reactivity of the carboxylic acid group, for example, in esterification or amidation reactions, and how this is influenced by the electronic nature of the isoxazole ring. Conversely, the reactivity of the isoxazole ring, such as its susceptibility to ring-opening reactions under certain conditions, could be modulated by derivatization of the carboxylic acid. researchgate.net
The pentyl group, while seemingly a simple alkyl chain, can also influence the molecule's properties, such as its solubility and lipophilicity, which in turn can affect its reactivity in different solvent systems. Structure-activity relationship studies on other isoxazole derivatives have demonstrated that even small changes in substitution patterns can significantly impact their properties. nih.govnih.govmdpi.com A systematic study of these relationships for this compound would provide a valuable dataset for predicting the behavior of related compounds.
Integration with Automation and High-Throughput Synthesis Platforms
To accelerate the exploration of the chemical space around this compound, future research should embrace automation and high-throughput synthesis platforms. These technologies allow for the rapid synthesis and screening of libraries of related compounds, which can significantly speed up the discovery of new applications and the optimization of synthetic routes.
Automated flow reactors, for instance, can be used to rapidly screen a wide range of reaction parameters, such as temperature, pressure, and catalyst loading, to quickly identify optimal conditions for the synthesis of the target molecule. durham.ac.uk Flow chemistry also offers advantages in terms of safety, scalability, and the ability to integrate purification steps. durham.ac.uk
The generation of combinatorial libraries based on the this compound scaffold is another promising direction. nih.govnih.gov By systematically varying the substituents on the pentyl chain or by creating a diverse set of derivatives from the carboxylic acid group, large libraries of compounds can be generated. These libraries can then be screened for desirable properties, guided by the computational and structure-reactivity studies mentioned previously. Solid-phase synthesis techniques have been successfully applied to the generation of isoxazole-based libraries and could be adapted for this purpose. nih.govresearchgate.net
Interactive Data Table of Synthetic Methods for Isoxazoles
| Synthetic Method | Key Reactants | Key Features | Reference |
| 1,3-Dipolar Cycloaddition | Alkyne, Nitrile Oxide | High regioselectivity, versatile | nih.govrsc.orgorganic-chemistry.org |
| Reaction with Hydroxylamine | 1,3-Dicarbonyl Compound, Hydroxylamine | Classical and well-established method | nih.govsphinxsai.comresearchgate.net |
| One-Pot Multicomponent Reaction | Terminal Alkyne, Aldehyde, Iodine, Hydroxylamine | High efficiency, atom economy | acs.org |
| Ultrasound-Assisted Synthesis | Various | Reduced reaction times, improved yields | nih.govmdpi.com |
| Automated Flow Synthesis | Various | Rapid optimization, scalability | durham.ac.uk |
Q & A
Basic Research Questions
Q. What are the key structural features of 5-alkyl-1,2-oxazole-3-carboxylic acid derivatives, and how do alkyl chain lengths (e.g., pentyl vs. methyl) influence molecular conformation?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for determining coplanarity and intermolecular interactions. For example, 5-methyl-1,2-oxazole-3-carboxylic acid exhibits near-planarity in its isoxazole ring, with carboxy O deviations of ±0.075 Å from the plane. Hydrogen-bonded dimers and π–π stacking (centroid distance: 3.234 Å) are observed . For the pentyl derivative, computational modeling (DFT) and SCXRD should be used to compare steric effects of the longer alkyl chain on crystal packing and hydrogen-bonding networks.
Q. How can synthetic routes for 5-pentyl-1,2-oxazole-3-carboxylic acid be optimized to improve yield and purity?
- Methodology : Adapt protocols from structurally similar compounds. For example, 5,5-diphenyl-1,2-oxazole-3-carboxylate derivatives are synthesized via cyclization of 1,1-diphenylethylene and nitroacetic acid ethyl ester (74% yield) . For the pentyl variant, explore (1) alkylation of preformed oxazole intermediates or (2) one-pot cyclocondensation of pentyl-substituted precursors. Purification via recrystallization (e.g., using ethanol/water) or chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : H and C NMR to confirm alkyl chain integration (e.g., pentyl CH signals at δ 1.2–1.5 ppm) and carboxy proton absence (due to exchange broadening).
- IR : Carboxylic acid O–H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., CHNO: theoretical 197.1052 g/mol).
Advanced Research Questions
Q. How does this compound interact with biological targets, such as enzymes or receptors, compared to shorter-chain analogs?
- Methodology :
- Enzyme Inhibition Assays : Test against monoamine oxidase (MAO) or tyrosine phosphatases (PTPN1), as seen in 5-methyl derivatives . Use kinetic assays (e.g., fluorometric or spectrophotometric) to compare IC values.
- Molecular Docking : Simulate binding modes using software like AutoDock Vina. The pentyl chain may enhance hydrophobic interactions in active sites, as observed in HSP90 inhibitors (e.g., luminespib’s isoxazole-carboxylic acid moiety) .
Q. What contradictions exist in the literature regarding the physicochemical properties of alkyl-substituted oxazole-carboxylic acids, and how can they be resolved?
- Case Study : Boiling points and solubility data for 5-propyl-1,2-oxazole-3-carboxylic acid (321.5°C at 760 mmHg; logP = 1.325) conflict with computational predictions for longer chains.
- Resolution : Validate experimentally via thermogravimetric analysis (TGA) and octanol/water partition coefficient measurements. Compare with methyl and propyl analogs to establish trends.
Q. How can computational chemistry predict the stability and reactivity of this compound under varying pH conditions?
- Methodology :
- pKa Estimation : Use software like MarvinSketch or ACD/pKa to predict carboxylic acid dissociation (~2.5–3.5).
- Degradation Pathways : Perform DFT calculations to model hydrolysis of the oxazole ring under acidic/basic conditions. Compare with experimental HPLC stability studies (e.g., 24-hour incubation at pH 1–13).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
